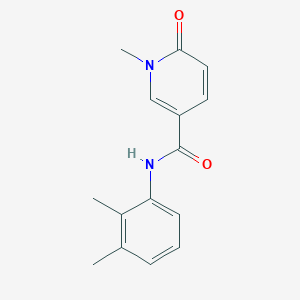![molecular formula C12H16ClNO3 B7559503 2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide](/img/structure/B7559503.png)
2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide, also known as GW501516 or Endurobol, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. However, it has gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and fat burning. In
Mechanism of Action
2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a nuclear receptor that regulates lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and endurance.
Biochemical and Physiological Effects
2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide has been shown to have several biochemical and physiological effects in animal models. It increases fatty acid oxidation and glucose uptake in skeletal muscle, resulting in improved endurance and exercise performance. It also increases mitochondrial biogenesis and improves energy metabolism in various tissues, including the liver, heart, and skeletal muscle. In addition, it reduces inflammation and oxidative stress in animal models of metabolic and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide has several advantages for lab experiments. It is a potent and selective activator of PPARδ, making it a useful tool for studying the role of PPARδ in energy metabolism and endurance. It also has a long half-life and can be administered orally, making it easy to use in animal studies. However, it has some limitations, including potential toxicity and the need for further safety studies.
Future Directions
There are several future directions for research on 2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide. One direction is to investigate its potential therapeutic effects on metabolic and cardiovascular diseases in human clinical trials. Another direction is to explore its potential as a performance-enhancing drug in athletes. Finally, further studies are needed to investigate its safety and potential side effects in humans.
Synthesis Methods
The synthesis of 2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide involves several steps. The first step is the reaction of 4-methylphenol with ethylene oxide to form 2-(2-methoxyethoxy)-4-methylphenol. The second step involves the reaction of 2-(2-methoxyethoxy)-4-methylphenol with thionyl chloride to form 2-chloro-4-methylphenol. The third step involves the reaction of 2-chloro-4-methylphenol with N,N-dimethylacetamide to form 2-chloro-N-(2-hydroxy-4-methylphenyl)acetamide. The final step involves the reaction of 2-chloro-N-(2-hydroxy-4-methylphenyl)acetamide with sodium methoxide to form 2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide.
Scientific Research Applications
2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide has been extensively studied for its potential therapeutic effects on metabolic and cardiovascular diseases. It has been shown to improve glucose metabolism, reduce insulin resistance, and decrease inflammation in animal models. In addition, it has been shown to reduce the risk of atherosclerosis and improve lipid metabolism in animal models.
properties
IUPAC Name |
2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-9-3-4-10(14-12(15)8-13)11(7-9)17-6-5-16-2/h3-4,7H,5-6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWAXJCGBKYQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCl)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(2-methoxyethoxy)-4-methylphenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7559427.png)
![2-[cyclopropyl-[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559440.png)
![7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one](/img/structure/B7559448.png)
![2-chloro-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B7559454.png)
![2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B7559460.png)


![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)
![2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)
![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7559499.png)
![1-[1-(Oxolan-2-yl)ethylamino]-3-pyrazol-1-ylpropan-2-ol](/img/structure/B7559504.png)
![N-[1-(2-bromophenyl)ethyl]-2-piperidin-4-ylacetamide](/img/structure/B7559507.png)

